

# Sarizotan Fails to Outperform Placebo in Six-Month Rett Syndrome Clinical Trial

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Sarizotan |
| Cat. No.:      | B8631796  |

[Get Quote](#)

The investigational drug **Sarizotan** did not demonstrate a statistically significant benefit over placebo in reducing respiratory abnormalities in patients with Rett syndrome, according to the top-line results of the six-month STARS clinical trial.<sup>[1][2]</sup> The trial, which enrolled 129 patients, failed to meet its primary and key secondary efficacy endpoints, leading to the termination of the **Sarizotan** development program for this indication.<sup>[1][3]</sup>

The **Sarizotan** Treatment of Apneas in Rett Syndrome (STARS) study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, and tolerability of **Sarizotan** in treating respiratory symptoms associated with Rett syndrome.<sup>[4]</sup> Rett syndrome is a rare, severe neurodevelopmental disorder that primarily affects females and is characterized by a loss of motor and language skills, as well as breathing difficulties.<sup>[1][2]</sup>

## Trial Design and Methodology

The six-month STARS study was conducted at 14 centers across the United States, Europe, Asia, and Australia.<sup>[1]</sup> A total of 129 patients with Rett syndrome who experienced clinically significant apneas were enrolled in the trial.<sup>[1][5]</sup>

Participants were randomized to receive one of two daily doses of **Sarizotan** (10 mg or 20 mg) or a placebo.<sup>[1]</sup> The primary endpoint of the study was the percentage reduction in episodes of apnea during waking hours compared to placebo.<sup>[1][6]</sup> Secondary endpoints included assessments of caregiver evaluations of efficacy, respiratory distress, and motor function.<sup>[7]</sup>

**Figure 1:** Experimental workflow of the STARS clinical trial.

## Performance Against Placebo: A Lack of Efficacy

Despite promising preclinical data from mouse models of Rett syndrome, **Sarizotan** failed to translate these findings into clinical benefit for human patients.[\[1\]](#)[\[7\]](#) The top-line results indicated that there was no significant difference in the reduction of apnea episodes between the **Sarizotan**-treated groups and the placebo group.[\[1\]](#)[\[2\]](#) Furthermore, the study did not meet its secondary efficacy endpoints.[\[7\]](#)

While specific quantitative data from the trial has not been widely published in peer-reviewed literature, the consistent reports from the sponsoring company, Newron Pharmaceuticals, confirm the lack of efficacy.

| Endpoint                                   | Sarizotan Performance vs. Placebo |
|--------------------------------------------|-----------------------------------|
| Primary: Reduction in Apnea Episodes       | No significant difference         |
| Secondary: Caregiver Efficacy Evaluations  | No significant difference         |
| Secondary: Respiratory Distress Assessment | No significant difference         |
| Secondary: Motor Function Tests            | No significant difference         |

## Mechanism of Action: Targeting Serotonin and Dopamine Pathways

**Sarizotan** is a selective 5-HT1A receptor agonist and a D2 receptor antagonist/partial agonist.[\[8\]](#) The rationale for its use in Rett syndrome stemmed from the understanding that deficits in serotonergic transmission may contribute to the respiratory abnormalities seen in the disorder.[\[8\]](#) By acting as a full agonist at the 5-HT1A receptor, **Sarizotan** was expected to compensate for the reduced serotonin levels and improve respiratory function.[\[8\]](#)



[Click to download full resolution via product page](#)**Figure 2:** Hypothesized signaling pathway of **Sarizotan** in Rett syndrome.

## Conclusion for the Scientific Community

The outcome of the STARS trial is a significant, albeit disappointing, finding for the Rett syndrome research community. The failure of **Sarizotan** to demonstrate efficacy, despite a strong preclinical rationale, underscores the challenges of translating findings from animal models to human clinical studies in complex neurodevelopmental disorders.<sup>[1]</sup> Newron Pharmaceuticals has stated its intention to share the learnings from the STARS study with the research community to further the scientific and medical understanding of Rett syndrome.<sup>[1][2]</sup> The detailed analysis of the full dataset from this well-designed and executed study may yet provide valuable insights to guide future therapeutic development for this rare disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Newron Reports Top-Line Results from its STARS Study Evaluating Sarizotan in Patients with Rett Syndrome | Newron Pharmaceuticals [newron.com]
- 2. Newron Reports Top-Line Results From Its STARS Study Evaluating Sarizotan in Patients With Rett Syndrome [businesswire.com]
- 3. newron.com [newron.com]
- 4. Newron begins STARS study of sarizotan to treat Rett syndrome - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Newron provides update on STARS clinical study with sarizotan for the treatment of Rett syndrome | Newron Pharmaceuticals [newron.com]
- 6. Newron updates on STARS study FDA interaction | Newron Pharmaceuticals [newron.com]
- 7. rettsyndromenews.com [rettsyndromenews.com]
- 8. newron.com [newron.com]

- To cite this document: BenchChem. [Sarizotan Fails to Outperform Placebo in Six-Month Rett Syndrome Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8631796#sarizotan-s-performance-against-placebo-in-a-six-month-clinical-trial>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)